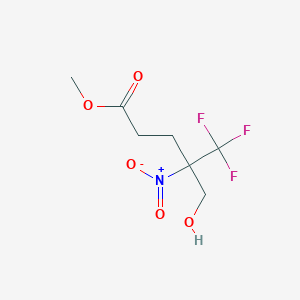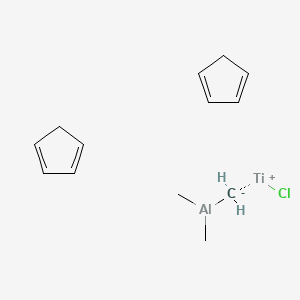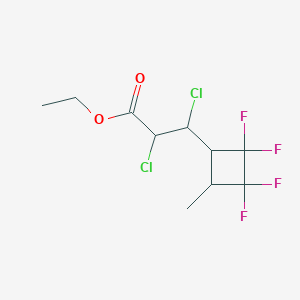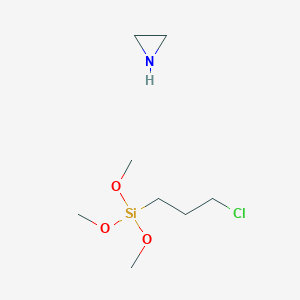
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY is a titanium-based organometallic compound with the molecular formula C20H36O8Ti and a molecular weight of 452.37 g/mol . This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY is synthesized through the reaction of titanium tetrachloride with ethyl acetoacetate and isobutanol. The reaction typically occurs under controlled conditions, including a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Substitution: It can undergo substitution reactions where the isobutoxy or ethyl acetoacetate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include titanium dioxide, various substituted organotitanium compounds, and other by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is used in the preparation of biocompatible materials for medical applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: The compound is used in the production of high-performance coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY involves its ability to form strong bonds with various substrates. The titanium center in the compound acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropoxy-bisethylacetoacetatotitanate: Similar in structure but with isopropoxy groups instead of isobutoxy groups.
Diisobutoxy-bisacetylacetonatotitanate: Similar but with acetylacetonate groups instead of ethyl acetoacetate groups.
Uniqueness
Diisobutoxy-bisethylacetoacetatotitanate-TYZOR IBAY is unique due to its specific combination of isobutoxy and ethyl acetoacetate groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific industrial and scientific applications .
Propiedades
Número CAS |
83877-91-2 |
|---|---|
Fórmula molecular |
C20H36O8Ti |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
(Z)-4-ethoxy-4-oxobut-2-en-2-olate;2-methylpropan-1-olate;titanium(4+) |
InChI |
InChI=1S/2C6H10O3.2C4H9O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-4(2)3-5;/h2*4,7H,3H2,1-2H3;2*4H,3H2,1-2H3;/q;;2*-1;+4/p-2/b2*5-4-;;; |
Clave InChI |
DVPALPRNLJYGKK-NRFIWDAESA-L |
SMILES |
CCC(C)[O-].CCC(C)[O-].CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Ti+4] |
SMILES isomérico |
CCOC(=O)/C=C(\[O-])/C.CCOC(=O)/C=C(\[O-])/C.CC(C[O-])C.CC(C[O-])C.[Ti+4] |
SMILES canónico |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].CC(C)C[O-].CC(C)C[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)









![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)


